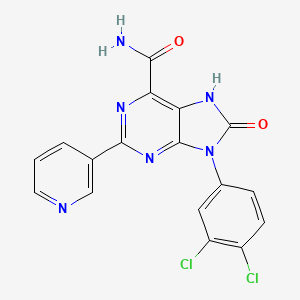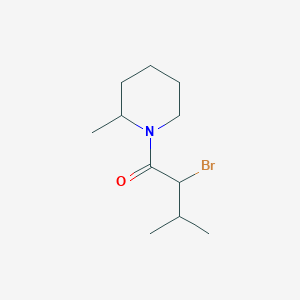
N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide, also known as Compound A, is a synthetic compound that has been widely researched for its potential applications in various fields, including medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new cancer therapies. In agriculture, it has been investigated as a potential pesticide due to its ability to inhibit the growth of certain plant pathogens. In materials science, it has been studied for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells, leading to the suppression of inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide has a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the expression of certain cell surface markers involved in inflammation, and induce apoptosis in cancer cells. In addition, it has been shown to have a low toxicity profile and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide is its versatility. It can be easily synthesized and modified to produce derivatives with different properties. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide. One area of interest is the development of new cancer therapies based on this compound. Researchers are also investigating its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, there is ongoing research into the development of new materials based on N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide and its derivatives.
Métodos De Síntesis
The synthesis of N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide involves the reaction of 1-cyano-2-methylcyclopentene with propargyl bromide in the presence of a palladium catalyst. The resulting compound is then purified through a series of chromatography steps to obtain the final product.
Propiedades
IUPAC Name |
N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-4-5-6-9-13(17)16-14(11-15)10-7-8-12(14)2/h1,12H,4-10H2,2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIYTFNARGUBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C#N)NC(=O)CCCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1-(6-Ethoxypyridazine-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2602353.png)


![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoic acid](/img/structure/B2602358.png)


![N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2602361.png)

![[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2602365.png)
